N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic organic compound known for its versatile chemical structure, which features both cyclohexene and furan rings, as well as ethanediamide functionality. This unique combination of structural motifs imparts distinct chemical properties, making it a valuable compound in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide typically involves multi-step procedures that include the formation of cyclohexene and furan derivatives, followed by their conjugation through amide bond formation. Key steps often include cyclohexene formation via hydrogenation and furan ring creation through a modified Paal-Knorr synthesis. Subsequent reactions involve sulfonation and amide bond formation under controlled conditions, utilizing reagents like thionyl chloride and sulfonyl chloride. Industrial Production Methods: Industrial production of this compound may leverage scalable methods such as batch reactors for stepwise synthesis, ensuring controlled reaction parameters like temperature, pressure, and pH to maximize yield and purity. Continuous flow reactors can be employed for increased efficiency and reduced production time.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives, using reagents like potassium permanganate.
Reduction: Reduction reactions can lead to the formation of reduced products, using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the furan ring or sulfonyl groups can create various functionalized derivatives. Common Reagents and Conditions: Reagents commonly used include oxidizing agents such as chromium trioxide, reducing agents like sodium borohydride, and bases or acids for catalyzing substitution reactions. Major Products Formed: Major products include oxidized furan derivatives, reduced amide products, and substituted furan derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules, including heterocyclic compounds and polymers. Biology: Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including potential anti-inflammatory and anti-cancer activities. Industry: Industrial applications encompass its use as a precursor for advanced materials and catalysts in organic synthesis.
Mechanism of Action
The compound's mechanism of action is largely influenced by its structural motifs:
Molecular Targets: The cyclohexene and furan rings can interact with various biological targets, potentially acting as ligands for receptors or enzymes.
Pathways Involved: It may modulate biochemical pathways by binding to active sites of enzymes or interfering with receptor-ligand interactions, thereby exerting its biological effects.
Comparison with Similar Compounds
Unique Features: The unique combination of cyclohexene, furan, and ethanediamide functionalities differentiates this compound from others. Similar Compounds: Compounds such as N-(2-furylmethyl)-N'-cyclohexyl-ethanediamide and N-(4-methylphenylsulfonyl)-2-(furan-2-yl)ethanediamide share similar structural motifs but lack the complete combination of functional groups. Comparison Highlights:
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-17-9-11-19(12-10-17)31(28,29)21(20-8-5-15-30-20)16-25-23(27)22(26)24-14-13-18-6-3-2-4-7-18/h5-6,8-12,15,21H,2-4,7,13-14,16H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBTKZEEQHFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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